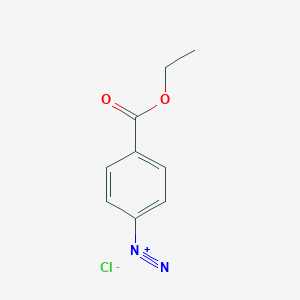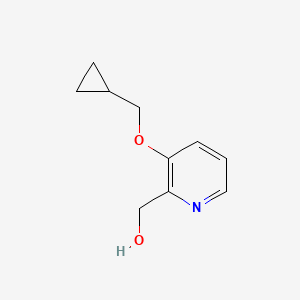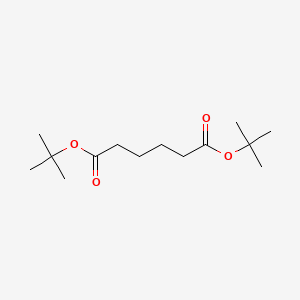
Di-tert-butyl adipate
描述
Di-tert-butyl adipate is an organic compound that belongs to the class of esters. It is derived from adipic acid and tert-butyl alcohol. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.
作用机制
Target of Action
For instance, it has been associated with the prolongation of heart rate–corrected QT (QT C) interval
Mode of Action
For example, it has been shown to undergo oxidation and reactions with Lewis acids . These reactions can lead to the formation of new compounds, which may interact with biological targets in different ways.
Biochemical Pathways
It has been suggested that the compound may be involved in the degradation of aromatic compounds . This process, known as the β-ketoadipate pathway, involves the conversion of hazardous aromatic pollutants into non-toxic metabolites
Pharmacokinetics
It is known that the compound is present in the environment, including in airborne fine particles , suggesting that it can be absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DTBA and their impact on its bioavailability.
Result of Action
It has been associated with the prolongation of the qt c interval , suggesting that it may have effects on the cardiovascular system
Action Environment
The action of DTBA can be influenced by various environmental factors. For example, its degradation may be affected by the presence of other chemicals, such as Lewis acids . Additionally, its effects on the QT C interval have been associated with exposure to airborne fine particles , suggesting that air quality may influence its action
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl adipate can be synthesized through the esterification of adipic acid with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Di-tert-butyl adipate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and tert-butyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: Under specific conditions, this compound can be oxidized to produce various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Adipic acid and tert-butyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions and reagents used.
科学研究应用
Di-tert-butyl adipate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its use in the formulation of various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: Employed as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of various industrial products.
相似化合物的比较
Di-tert-butyl adipate can be compared with other similar compounds such as:
Diethyl adipate: Another ester of adipic acid, but with ethyl groups instead of tert-butyl groups. Diethyl adipate has different physical and chemical properties due to the difference in the alkyl groups.
Dimethyl adipate: Similar to this compound but with methyl groups. It is used in different applications due to its distinct properties.
Dibutyl adipate: An ester of adipic acid with butyl groups. It is used as a plasticizer and has different solubility and stability characteristics compared to this compound.
This compound is unique due to the presence of tert-butyl groups, which provide greater steric hindrance and stability compared to other esters of adipic acid.
属性
IUPAC Name |
ditert-butyl hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVAYRBPFFOQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


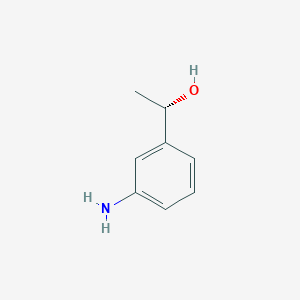
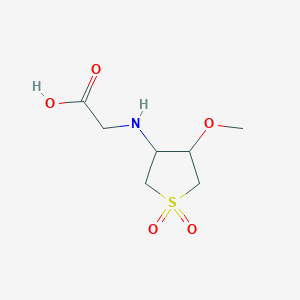
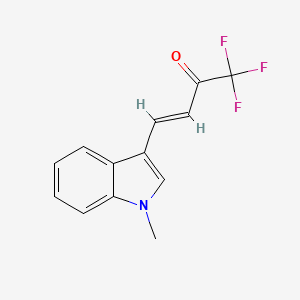
![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)
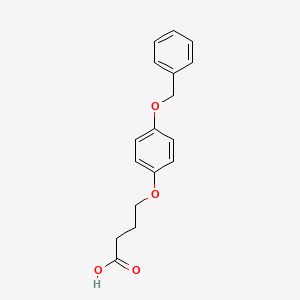
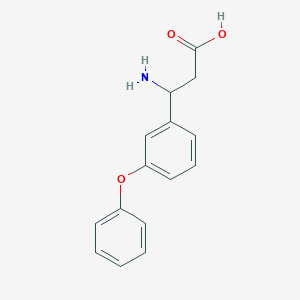
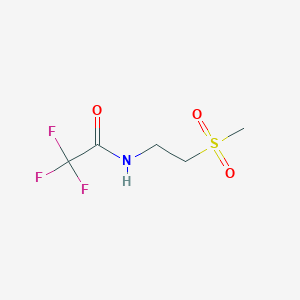
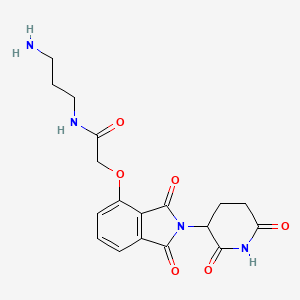
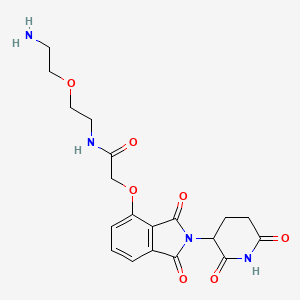
![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)
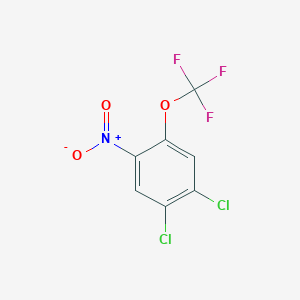
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
